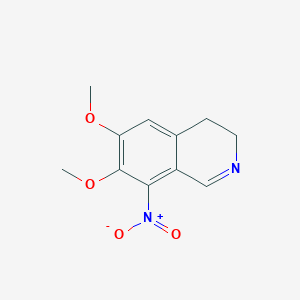

6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

917892-74-1 |

|---|---|

Molecular Formula |

C11H12N2O4 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

6,7-dimethoxy-8-nitro-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C11H12N2O4/c1-16-9-5-7-3-4-12-6-8(7)10(13(14)15)11(9)17-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

FDPIEKIJGUUKRB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C=NCCC2=C1)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanism

The patent CN110845410A outlines a one-pot synthesis starting from 3,4-dimethoxyphenethylamine and ethyl formate. The process involves four sequential steps:

-

Formylation : Reacting 3,4-dimethoxyphenethylamine with ethyl formate to yield N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.

-

Oxalyl Chloride Treatment : Introducing oxalyl chloride to form an intermediate acyl chloride.

-

Phosphotungstic Acid Catalysis : Cyclization via phosphotungstic acid to generate the dihydroisoquinoline core.

-

Methanol Quenching and Crystallization : Removing oxalic acid residues and isolating the hydrochloride salt.

This method achieves a yield of 75–80% with purity exceeding 99%. The use of phosphotungstic acid as a catalyst notably enhances reaction selectivity compared to traditional Lewis acids like FeCl₃, which often lead to impurities.

Process Optimization

Key parameters influencing the reaction include:

-

Solvent Selection : Acetonitrile and methanol are preferred for their compatibility with oxalyl chloride and efficient oxalic acid removal.

-

Temperature Control : Maintaining 10–20°C during oxalyl chloride addition prevents over-oxidation.

-

Catalyst Loading : Phosphotungstic acid at 0.2–0.5 wt% minimizes byproducts like N-methyl impurities.

Comparative Analysis of Synthetic Routes

Traditional Multi-Step Approaches

Earlier routes, such as those reported by Cutter et al. (Tetrahedron, 2002), involved oxidation steps with RuCl₂(PPh₃)₃, which generated undesired byproducts like 6,7-dimethoxyisoquinoline. These methods required column chromatography for purification, increasing costs and complexity.

Chemical Reactions Analysis

Formylation

3,4-dimethoxy phenethylamine reacts with formylation reagents (e.g., ethyl formate) under reflux conditions to form an N-formylated intermediate. This step is critical for introducing the formamide group necessary for subsequent cyclization .

Catalytic Ring Closure

Phosphotungstic acid catalyzes cyclization of the intermediate in the presence of oxalyl chloride. This step forms the dihydroisoquinoline ring system, with the nitro group at position 8 introduced via nitration.

Oxalic Acid Removal

Alcohol solvents (e.g., methanol) are used to quench excess oxalyl chloride and remove oxalic acid, ensuring a clean reaction system .

Table 2: Reaction Conditions

Functional Group Transformations

The compound’s methoxy (-OCH₃) and nitro (-NO₂) groups enable diverse chemical transformations:

-

Alkylation : Methoxy groups can undergo alkylation under basic conditions (e.g., Williamson ether synthesis).

-

Nitration : The nitro group at position 8 may participate in reduction or displacement reactions.

-

Acylation : The dihydroisoquinoline core can undergo acylation at the amine group, as seen in derivatives like carbothioamides.

Table 3: Functional Group Reactions

| Reaction Type | Example Transformation |

|---|---|

| Alkylation | Conversion of methoxy to alkyl ether |

| Nitration | Reduction to amine or displacement |

| Acylation | Formation of carbothioamide derivatives |

Purity and Yield Considerations

The one-pot method achieves >99.0% purity and >75% yield , meeting cGMP standards with minimal impurities . Traditional methods often require additional purification steps, reducing efficiency.

Scientific Research Applications

6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the nitro group, making it less reactive.

8-Nitro-3,4-dihydroisoquinoline: Lacks the methoxy groups, affecting its lipophilicity and biological activity.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Fully hydrogenated core, altering its chemical reactivity and biological properties.

Uniqueness

6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline is unique due to the combination of methoxy and nitro groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications.

Biological Activity

6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 232.23 g/mol. The compound features methoxy and nitro groups that significantly influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could lead to therapeutic applications in conditions such as cancer and inflammation.

- Antioxidant Activity : It exhibits significant antioxidant properties, contributing to its protective effects against oxidative stress.

- Neuroprotective Effects : Some studies suggest that it may have neuroprotective effects, potentially useful in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Urease Inhibition : A study highlighted the urease inhibitory potential of various analogues of 3,4-dihydroisoquinoline derivatives, including this compound. The compound demonstrated significant inhibition rates compared to controls .

- Anticancer Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death.

- Antioxidant Properties : Research has shown that this compound can scavenge free radicals effectively, which is crucial in preventing cellular damage caused by oxidative stress.

Biological Activity Summary Table

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6,7-dimethoxy-8-nitro-3,4-dihydroisoquinoline, and how do reaction conditions influence enantiopurity?

- Methodological Answer : The compound can be synthesized via catalytic enantioselective C1-alkynylation of 6,7-dimethoxy-3,4-dihydroisoquinoline using CuI or CuBr with chiral ligands like (R,Ra)-N-pinap. Optimized hydrogenation and cyclization steps (Table 1 in ) achieve high enantiopurity (95–96% ee) in five steps. Key factors include solvent choice (DMF), temperature (-40°C for anion formation), and stoichiometric control of benzaldehyde and alkynylation reagents .

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry?

- Methodological Answer : NMR spectroscopy (1H/13C) and X-ray crystallography are critical. For example, in Reissert compound synthesis ( ), diastereomers were distinguished using 1H NMR splitting patterns and chiral HPLC. Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like nitro and methoxy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective goggles. Avoid prolonged storage due to potential degradation ( ). Dispose via regulated chemical waste systems, adhering to OSHA and EPA guidelines. No specific carcinogenicity data exist, but treat as a potential irritant .

Advanced Research Questions

Q. How do substituents on the dihydroisoquinoline ring affect enantioselectivity in asymmetric transfer hydrogenation (ATH)?

- Methodological Answer : Methoxy groups at positions 6 and 7 enhance reaction rates and selectivity. Computational studies (DFT) show that electron-donating groups stabilize transition states via π-π interactions with the Ru catalyst’s arene ligand. For example, 7-methoxy derivatives achieve up to 96% ee compared to unsubstituted analogs (72% ee) .

Q. What mechanistic insights explain the modest diastereoselectivity in Reissert compound formation?

- Methodological Answer : Reissert anions (e.g., from 6,7-dimethoxy-3,4-dihydroisoquinoline) exhibit rapid tetrahedral inversion or planar geometries, limiting selectivity. Diastereomeric ratios (up to 80:20) depend on steric bulk of chiral acid chlorides (e.g., 9-phenylmenthyl derivatives). Purification via recrystallization or column chromatography is required for enantiopure products .

Q. How can computational modeling guide the design of hybrid catalysts for enantioselective reductions?

- Methodological Answer : Molecular docking and charge distribution analysis (Mulliken/Bader) predict substrate-catalyst interactions. For example, biotinylated Ir complexes with SAV-S112A mutants optimize ATH of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, achieving TONs up to 4000 and 96% ee. Simulations highlight hydrogen bonding between the protonated substrate and the catalyst’s sulfonylamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.